2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a benzisoxazole ring and a triazolopyridazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzisoxazole and triazolopyridazine rings, along with the methoxy and acetamide functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups and the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar functional groups, and the nature of the heterocyclic rings .Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on synthesizing various heterocyclic compounds, including those related to pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine, which are valuable for their potential applications in medicinal chemistry and materials science. These compounds have been synthesized through different chemical reactions, highlighting the importance of understanding the chemical behavior and synthesis pathways of complex molecules like "2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide" for the development of new materials and drugs (Abdelhamid et al., 2012).
Potential Biological Activities
- Compounds with structures similar to the specified chemical have been evaluated for various biological activities. For instance, derivatives of triazolo and pyridazine have been explored for their antihistaminic activities and effects on eosinophil infiltration, suggesting the potential for research into anti-inflammatory and allergy-related applications (Gyoten et al., 2003).
Pharmacological Interest
- The structural complexity and the presence of heterocyclic frameworks in compounds similar to "this compound" make them subjects of pharmacological interest. For example, pyrazolo[1,5-a]pyridine derivatives have been identified as dual PDE3/4 inhibitors, indicating potential for the development of drugs with bronchodilatory and anti-inflammatory activity (Ochiai et al., 2012).
Antimicrobial and Antifungal Applications
- New pyrazoline and pyrazole derivatives have been synthesized and shown to possess antimicrobial and antifungal activities, demonstrating the potential for similar compounds to be developed as new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-24-16-7-6-13-18-19-14(22(13)20-16)9-17-15(23)8-11-10-4-2-3-5-12(10)25-21-11/h2-7H,8-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXYHVUMWJXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CC3=NOC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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